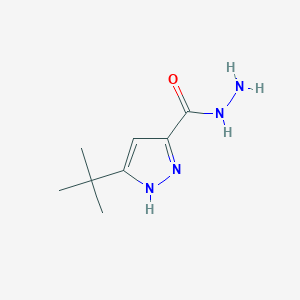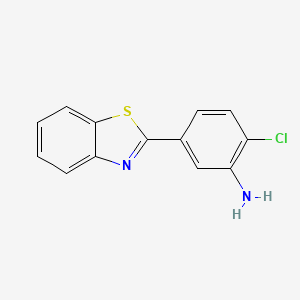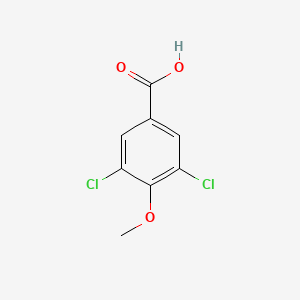
(Quinoline-8-sulfonylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular formula of (Quinoline-8-sulfonylamino)acetic acid is C11H10N2O4S . Its molecular weight is approximately 266.28 g/mol.
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Applications De Recherche Scientifique
COVID-19 Therapeutics
Quinoline derivatives have shown potential in inhibiting the SARS-CoV-2 virus, which causes COVID-19. A study highlighted the efficacy of certain quinoline drugs in interacting with the active sites of SARS-CoV-2's critical enzymes and proteins, suggesting their use in treating COVID-19. The analysis, through in silico methods, identified quinoline compounds that could hinder the virus's main protease (3CLpro), RdRp (RNA-dependent RNA polymerase), and disrupt the Spike-RBD-ACE2 complex essential for the virus's entry into human cells (Alexpandi et al., 2020).
Herbicidal Applications
Research into the synthesis of 8-Methoxyquinoline-5-amino acetic acid from coupling monochloroacetic acid with 5-amino-8-methoxyquinoline demonstrated significant herbicidal activity. The compound effectively eradicated weeds after 11 days of application, highlighting its potential as an effective herbicide (A. E., Oke O.T., O. A., 2015).
Antimicrobial and Antifungal Activities
Novel quinoline derivatives incorporating cyclopropyl ring and sulfone linkage have been synthesized and evaluated for antimicrobial activity. The majority of these compounds exhibited potent antibacterial and antifungal activities against tested strains, suggesting their potential as antimicrobial agents (Patel et al., 2021).
Chemical Synthesis and Functionalization
Studies on copper-catalyzed sulfonylation of 8-aminoquinolines with sodium and lithium sulfinates have opened pathways for site-selective C−H functionalization, enabling the synthesis of various sulfones in moderate to high yields. This process is significant for the development of sulfone-based drugs and other functional materials (Liang & Manolikakes, 2016).
Biological and Preclinical Importance
N-sulfonylamino azinones, a class of compounds including quinoline derivatives, have shown a range of biological activities such as diuretic, antihypertensive, anti-inflammatory, and anticancer properties. These findings underscore the potential of quinoline sulfonamides in therapeutic applications (Elgemeie et al., 2019).
Safety And Hazards
The safety data sheet for a related compound, quinoline-8-sulfonic acid, indicates that it is hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Quinoline and its derivatives have a broad spectrum of bioactivity, making them a core template in drug design . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propriétés
IUPAC Name |
2-(quinolin-8-ylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-10(15)7-13-18(16,17)9-5-1-3-8-4-2-6-12-11(8)9/h1-6,13H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSWCYQJDZNZEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC(=O)O)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354774 |
Source


|
| Record name | (Quinoline-8-sulfonylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinoline-8-sulfonylamino)acetic acid | |
CAS RN |
115241-94-6 |
Source


|
| Record name | (Quinoline-8-sulfonylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


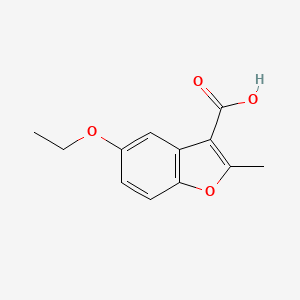
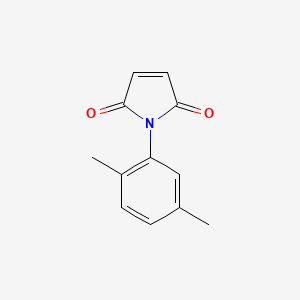
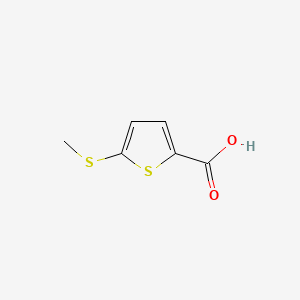
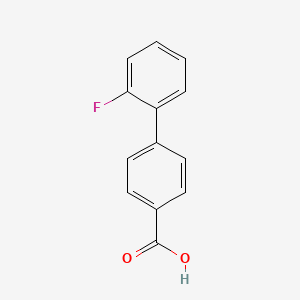
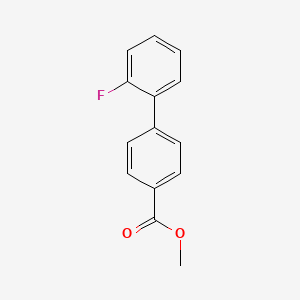
![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)
